
(2R)-2-(((3R)-3-(1,3-苯并二氧杂环-5-基)-3-(((6-甲氧基-2-萘基)磺酰基)氨基)丙酰)氨基)-3-(4-(((2R,6S)-2,6-二甲基哌啶基)甲基)苯基)-N-异丙基-N-甲基丙酰胺盐酸盐
描述
SSR-240612 HCl is a bradykinin B1 receptor antagonist potentially for the treatment of chronic pain.
科学研究应用
Alzheimer’s Disease Research
SSR240612 has been used in research related to Alzheimer’s disease. In a study, it was found that the B1 receptor antagonist SSR240612 improved spatial learning and memory in mice overexpressing a mutated form of the human amyloid precursor protein . It also normalized protein levels of the memory-related early gene Egr-1 in the dentate gyrus of the hippocampus .
Cerebrovascular Research
SSR240612 has been used in cerebrovascular research. The same study mentioned above found that B1 receptor antagonism with SSR240612 restored sensory-evoked cerebral blood flow responses and endothelium-dependent dilations . It also normalized cerebrovascular protein levels of endothelial nitric oxide synthase and B2 receptor .
Neuroinflammation Research
SSR240612 has been used in research related to neuroinflammation. The B1 receptor antagonist SSR240612 reduced microglial activation by approximately 50% in the study mentioned above . This suggests a role of B1 receptor in neuroinflammation.
Insulin Resistance Research
SSR240612 has been used in research related to insulin resistance. In a rat model of insulin resistance, SSR240612 blocked tactile and cold allodynia . This suggests a role of B1 receptors in allodynia in insulin resistance.
Diabetes Research
SSR240612 has been used in research related to diabetes. In the same study mentioned above, SSR240612 had no effect on plasma glucose and insulin, insulin resistance (HOMA index), and aortic superoxide anion production in glucose-fed rats . This suggests that the beneficial effects of SSR240612 in allodynia are not due to its effects on glucose metabolism or oxidative stress.
Edema Research
SSR240612 has been used in research related to edema. It was found that SSR240612 inhibited des-Arg9-BK-induced paw edema in mice . Moreover, SSR240612 reduced capsaicin-induced ear edema in mice .
Tissue Destruction Research
SSR240612 has been used in research related to tissue destruction. It was found that SSR240612 reduced tissue destruction in the rat intestine following splanchnic artery occlusion/reperfusion .
Neutrophil Accumulation Research
SSR240612 has been used in research related to neutrophil accumulation. In the same study mentioned above, SSR240612 reduced neutrophil accumulation in the rat intestine following splanchnic artery occlusion/reperfusion .
作用机制
Target of Action
SSR240612 is a potent, orally active, and specific non-peptide antagonist of the bradykinin B1 receptor . The primary targets of SSR240612 are the B1 kinin receptors of human fibroblast MRC5 and HEK cells expressing human B1 receptors .
Mode of Action
SSR240612 interacts with its targets by binding to the B1 kinin receptors, inhibiting their function . This interaction results in the inhibition of inositol phosphate 1 formation .
Biochemical Pathways
The bradykinin B1 receptor is part of the kallikrein-kinin system, a key regulatory cascade involved in blood pressure maintenance, hemostasis, inflammation, and renal function . By antagonizing the B1 receptor, SSR240612 can affect these physiological processes.
Pharmacokinetics
It is known that ssr240612 is orally active , suggesting that it has good bioavailability.
Result of Action
In animal studies, SSR240612 has been shown to have several effects. It can block des-Arg9-BK-induced paw edema in mice . It can also reduce the duration of the late phase of paw licking in a dose-dependent manner in the formalin model of inflammation in mice . Furthermore, SSR240612 treatment before capsaicin potently and non-concentration-dependently reduces ear edema . It also suppresses tissue destruction and neutrophil accumulation in the rat intestine after splanchnic artery occlusion/reperfusion .
Action Environment
The action of SSR240612 can be influenced by various environmental factors. For example, the compound’s efficacy in reducing inflammation and edema was demonstrated under specific experimental conditions, such as the presence of certain inflammatory agents . .
属性
IUPAC Name |
(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H52N4O7S.ClH/c1-27(2)45(5)42(48)38(20-30-10-12-31(13-11-30)25-46-28(3)8-7-9-29(46)4)43-41(47)24-37(34-16-19-39-40(23-34)53-26-52-39)44-54(49,50)36-18-15-32-21-35(51-6)17-14-33(32)22-36;/h10-19,21-23,27-29,37-38,44H,7-9,20,24-26H2,1-6H3,(H,43,47);1H/t28-,29+,37-,38-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHHFOSVBQQNAW-GDYXXZBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC2=CC=C(C=C2)CC(C(=O)N(C)C(C)C)NC(=O)CC(C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CC2=CC=C(C=C2)C[C@H](C(=O)N(C)C(C)C)NC(=O)C[C@H](C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H53ClN4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047351 | |
| Record name | SSR 240612 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(((3R)-3-(1,3-Benzodioxol-5-yl)-3-(((6-methoxy-2-naphthyl)sulfonyl)amino)propanoyl)amino)-3-(4-(((2R,6S)-2,6-dimethylpiperidinyl)methyl)phenyl)-N-isopropyl-N-methylpropanamide hydrochloride | |
CAS RN |
464930-42-5 | |
| Record name | D-Phenylalaninamide, (3R)-3-(1,3-benzodioxol-5-yl)-N-[(6-methoxy-2-naphthalenyl)sulfonyl]-β-alanyl-4-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]methyl]-N-methyl-N-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=464930-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SSR240612 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0464930425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SSR 240612 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SSR-240612 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY7B59FYJE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of SSR240612?
A1: SSR240612 selectively targets the bradykinin B1 receptor (B1R) with high affinity. [] It demonstrates a significantly higher affinity for B1R compared to the bradykinin B2 receptor (B2R), exhibiting a selectivity ranging from 500- to 1000-fold. []
Q2: How does SSR240612 interact with the B1R?
A2: SSR240612 acts as a competitive antagonist of the B1R. This means it binds to the receptor, blocking the binding of endogenous B1R agonists like des-Arg9-bradykinin (des-Arg9-BK) and preventing receptor activation. []
Q3: What are the downstream consequences of B1R antagonism by SSR240612?
A3: B1R antagonism by SSR240612 leads to a reduction in the downstream signaling cascade initiated by B1R activation. This includes the inhibition of:
- Inositol monophosphate formation: SSR240612 effectively inhibits des-Arg9-BK-induced inositol monophosphate formation in human fibroblast MRC5 cells, a key signaling pathway activated by B1R. []
- Inflammatory responses: SSR240612 has been shown to reduce the expression of pro-inflammatory markers, including inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and intercellular adhesion molecule-1 (ICAM-1) in various models of inflammation. [, , ]
- Pain perception: Studies demonstrate that SSR240612 effectively reduces hyperalgesia and allodynia in various animal models of inflammatory and neuropathic pain. [, , , ]
- Oxidative stress: SSR240612 has demonstrated the ability to reduce oxidative stress markers like superoxide anion production and nitrotyrosine expression in models of insulin resistance. [, ]
Q4: What is known about the pharmacokinetic profile of SSR240612?
A4: While specific data on absorption, distribution, metabolism, and excretion (ADME) is limited within the provided research, studies indicate that SSR240612 demonstrates good oral bioavailability. It effectively inhibits various physiological responses when administered orally in animal models. [, , , , , ]
Q5: In which in vitro models has SSR240612 demonstrated efficacy?
A5: SSR240612 exhibits efficacy in several in vitro models, including:
- Binding assays: Demonstrates high affinity binding to human B1R expressed in human embryonic kidney (HEK) cells and human fibroblast MRC5 cells. []
- Signal transduction assays: Inhibits des-Arg9-BK-induced inositol monophosphate formation in human fibroblast MRC5 cells. []
- Cell proliferation assays: Reduces proliferation of glioma cells in vitro. []
Q6: What in vivo models have been used to assess the efficacy of SSR240612?
A6: SSR240612 displays efficacy in numerous in vivo models, including:
- Inflammatory models: Reduces paw edema induced by des-Arg9-BK and capsaicin-induced ear edema in mice, as well as tissue destruction and neutrophil accumulation in a rat model of intestinal ischemia-reperfusion injury. []
- Pain models: Attenuates thermal hyperalgesia induced by UV irradiation, inhibits the late phase of formalin-induced nociception in rats, and prevents neuropathic thermal pain induced by sciatic nerve constriction in rats. [, , ]
- Metabolic disease models: Improves glucose tolerance and insulin sensitivity, reduces body weight gain, and ameliorates metabolic abnormalities in rodent models of insulin resistance and type 2 diabetes. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




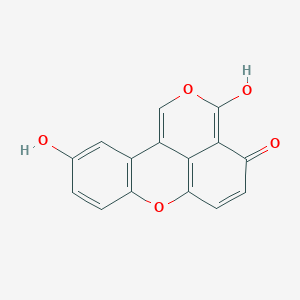

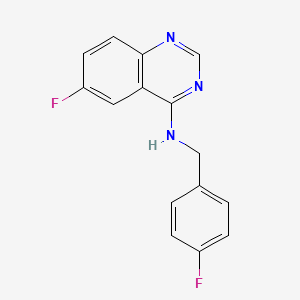

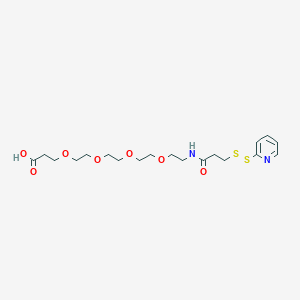
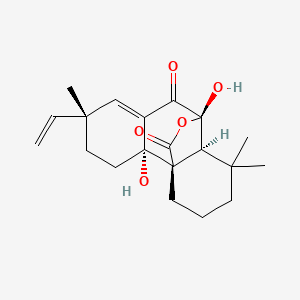
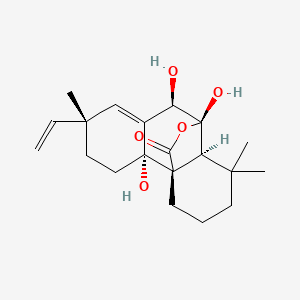
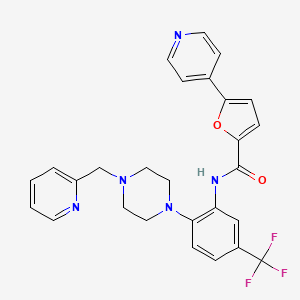


![7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide](/img/structure/B610953.png)
![N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide](/img/structure/B610954.png)